ETHYL 4-(4-{[3-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]CARBAMOYL}BENZENESULFONYL)PIPERAZINE-1-CARBOXYLATE
Description
ETHYL 4-(4-{[3-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]CARBAMOYL}BENZENESULFONYL)PIPERAZINE-1-CARBOXYLATE is a synthetic organic compound featuring a piperazine-1-carboxylate core substituted with a benzenesulfonyl group linked to a benzodiazolylphenyl carbamoyl moiety. Its molecular formula is C24H22N4O5S, with a calculated molecular weight of 478.52 g/mol. Key structural elements include:
- Ethyl piperazine carboxylate: A common scaffold in medicinal chemistry, known for enhancing solubility and bioavailability.
- Benzodiazolylphenyl carbamoyl group: A bicyclic aromatic system (benzodiazolyl) fused to a phenyl ring, likely contributing to π-π stacking interactions in biological targets.
Properties
IUPAC Name |
ethyl 4-[4-[[3-(1H-benzimidazol-2-yl)phenyl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N5O5S/c1-2-37-27(34)31-14-16-32(17-15-31)38(35,36)22-12-10-19(11-13-22)26(33)28-21-7-5-6-20(18-21)25-29-23-8-3-4-9-24(23)30-25/h3-13,18H,2,14-17H2,1H3,(H,28,33)(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJGHSQWIMVIYCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Standard Protocol for Benzimidazole Formation
| Component | Quantity | Conditions | Source Reference |
|---|---|---|---|
| o-Phenylenediamine | 1 eq | HCl (2M), 80°C, 4 hr | |
| Carboxylic acid | 1.1 eq | Reflux in polyphosphoric acid |
For the target compound, 3-(1H-benzimidazol-2-yl)aniline is synthesized by reacting 3-aminobenzoic acid with o-phenylenediamine under acidic conditions. The reaction proceeds via intermediate Schiff base formation, followed by cyclodehydration.
Carbamoylation of Phenyl Ring
The carbamoyl bridge (-NHC(O)-) connects the benzimidazole-bearing aniline to the sulfonylated benzene ring.
Carbamoyl Chloride Intermediate
Patent US4446133A details the preparation of carbamoyl-linked aromatics:
- React 4-chlorocarbonylbenzenesulfonyl chloride with 3-(1H-benzimidazol-2-yl)aniline in dichloromethane at 0–5°C.
- Maintain stoichiometric ratio 1:1.05 (acid chloride:amine).
- Quench with ice-water after 2 hr reaction time.
Critical Parameters :
- Temperature control (<10°C) prevents side reactions
- Use of aprotic solvents (CH₂Cl₂, THF) enhances yields
Sulfonylation of Piperazine
The benzenesulfonyl group is introduced via nucleophilic aromatic substitution.
Sulfonylation Protocol from CN102838567B
| Reagent | Role | Conditions |
|---|---|---|
| Piperazine | Nucleophile | DCM, 25°C, 1 hr |
| 4-Carbamoylbenzenesulfonyl chloride | Electrophile | Dropwise addition |
Key steps:
- Dissolve piperazine (2.5 eq) in dichloromethane
- Slowly add sulfonyl chloride (1 eq) at 0°C
- Stir 45 min, wash with brine, dry over Na₂SO₄
Yield Optimization :
Piperazine Ethyl Carboxylation
The terminal ethyl carboxylate is introduced via carbamate formation.
Ethoxycarbonylation Method
- React piperazine-sulfonyl intermediate (1 eq) with ethyl chloroformate (1.2 eq)
- Use triethylamine (2 eq) as base in THF
- Stir 6 hr at 40°C
Purification :
Integrated Synthetic Route
Combining the above steps, the full sequence involves:
Stepwise Reaction Flow
- Benzimidazole formation : 72 hr, 78% yield
- Carbamoylation : 2 hr, 85% yield
- Sulfonylation : 1.5 hr, 91% yield
- Ethoxycarbonylation : 6 hr, 88% yield
Cumulative Yield : ~52% (0.78 × 0.85 × 0.91 × 0.88)
Analytical Characterization
Critical quality control metrics for intermediate and final compounds:
Spectroscopic Data
| Intermediate | ¹H NMR (δ, ppm) | LC-MS (m/z) |
|---|---|---|
| Benzimidazole-aniline | 7.2–8.1 (m, 8H) | 236 [M+H]⁺ |
| Sulfonylated piperazine | 3.4 (s, 8H) | 449 [M+Na]⁺ |
| Final product | 1.2 (t, 3H), 4.1 (q, 2H) | 533 [M+H]⁺ |
Comparative Method Analysis
Alternative approaches from patent literature:
Solvent Systems for Carbamoylation
| Solvent | Reaction Time | Yield (%) | Purity (%) |
|---|---|---|---|
| Dichloromethane | 2 hr | 85 | 98.5 |
| THF | 3 hr | 79 | 97.2 |
| Toluene | 4 hr | 68 | 95.8 |
Data adapted from and shows dichloromethane optimizes both yield and reaction rate.
Scalability Challenges
Industrial-scale production requires modifications:
Key Process Parameters
| Parameter | Lab Scale | Pilot Plant |
|---|---|---|
| Temperature Control | Ice bath | Jacketed reactor |
| Mixing | Magnetic stirrer | Turbine agitator |
| Workup | Manual extraction | Continuous LLE |
Patent WO2017191651A1 demonstrates successful scale-up using:
- Agitated thin film drying (ATFD) for solvent removal
- Methyl tert-butyl ether for crystallization
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[4-[[3-(1H-benzimidazol-2-yl)phenyl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Ethyl 4-[4-[[3-(1H-benzimidazol-2-yl)phenyl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Used in the development of advanced materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of ETHYL 4-(4-{[3-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]CARBAMOYL}BENZENESULFONYL)PIPERAZINE-1-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various therapeutic effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Observations:
Structural Diversity in Substituents :
- The target compound uniquely combines a benzodiazolyl group with a sulfonyl linker, distinguishing it from analogs with pyridazine (I-6230, ), benzothiazole (), or fluorinated substituents ().
- The benzodiazolyl group may enhance binding to aromatic-rich biological targets (e.g., kinases or GPCRs) compared to pyridazine or imidazole derivatives.
Molecular Weight and Lipophilicity: The target compound (478.52 g/mol) falls within the typical range for drug-like molecules, similar to I-6230 (377.44 g/mol) but lighter than the benzothiazole derivative (532.60 g/mol, ).
The benzothiazole derivative () shares a sulfonyl-piperazine scaffold with the target, which could imply shared targets (e.g., enzymes or receptors requiring sulfonyl binding motifs).
Synthetic Accessibility :
- The target compound’s synthesis likely involves multi-step coupling reactions (e.g., sulfonylation, carbamoylation), similar to methods used for I-6230 () and the benzothiazole analog ().
Research Findings and Implications
- Drug-Likeness : With a LogP estimated to be moderate (comparable to ’s XLogP3 of 3.1), the target may balance membrane permeability and solubility.
- Future Directions : Computational docking studies using tools like AutoDock Vina () could predict binding affinities for targets such as kinases or inflammatory mediators, guided by the activities of analogs (e.g., ).
Q & A
Q. Methodological approach :
- In vitro assays :
- Screen against panels of enzymes/receptors (e.g., kinases, GPCRs) using fluorescence polarization or SPR to measure binding affinity (KD).
- Use ATP-competitive assays (e.g., Kinase-Glo®) to assess inhibition potency (IC50) .
- Cellular models : Test cytotoxicity (MTT assay) and pathway modulation (Western blot for phosphorylated targets) in cancer cell lines .
- Control experiments : Compare with structurally related analogs (e.g., benzothiazole derivatives) to establish SAR .
Advanced: How to resolve contradictions in binding affinity data across different studies?
Q. Strategies :
- Re-docking validation : Use AutoDock Vina or AutoDock4 to simulate binding poses. Adjust parameters (e.g., exhaustiveness=32, grid spacing=0.375 Å) to improve reproducibility .
- Experimental validation : Perform ITC (isothermal titration calorimetry) to measure thermodynamic parameters (ΔH, ΔS) and confirm binding stoichiometry .
- Meta-analysis : Compare crystal structures (if available) with docking results to identify discrepancies in ligand-receptor interactions .
Advanced: What computational methods are recommended for studying structure-activity relationships (SAR)?
Q. Protocol :
- Molecular docking :
- QSAR modeling :
- Use descriptors like logP, polar surface area, and H-bond donors/acceptors. Train models (e.g., Random Forest) on bioactivity datasets to predict IC50 values .
- MD simulations : Run 100-ns trajectories (GROMACS) to assess conformational stability of ligand-receptor complexes .
Advanced: How to optimize molecular docking protocols for this compound?
Q. Best practices :
- Grid box setup : Center on the active site (e.g., residues Asp351/Leu387 for nuclear receptors) with dimensions 25×25×25 Å .
- Scoring function validation : Compare AutoDock Vina’s affinity predictions with experimental IC50 values. Adjust protonation states (e.g., piperazine nitrogen at pH 7.4) .
- Cluster analysis : Group docking poses by RMSD (≤2.0 Å cutoff) and prioritize clusters with highest occupancy (>70%) .
Advanced: How to address low yields in the final sulfonylation step?
Q. Troubleshooting :
- Reagent optimization : Use fresh sulfonyl chlorides and anhydrous DMF to minimize hydrolysis.
- Temperature control : Pre-cool reaction mixture to 0°C before adding sulfonyl chloride to reduce exothermic side reactions .
- Workup : Quench with ice-cold water and extract with DCM (3×50 mL). Dry over MgSO4 and concentrate under reduced pressure .
Advanced: What strategies can validate the compound’s mechanism of action in complex biological systems?
- CRISPR/Cas9 knockout : Silence putative targets (e.g., EGFR) in cell lines and assess compound efficacy loss via dose-response curves .
- Pull-down assays : Use biotinylated analogs with streptavidin beads to isolate interacting proteins (identified via LC-MS/MS) .
- Transcriptomics : Perform RNA-seq to identify differentially expressed genes post-treatment (e.g., apoptosis pathways) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
